molecular formula C6H3Cl3N2 B8541968 2,3-Dichlorobenzene-1-diazonium chloride CAS No. 73260-77-2

2,3-Dichlorobenzene-1-diazonium chloride

Cat. No. B8541968
CAS RN: 73260-77-2
M. Wt: 209.5 g/mol
InChI Key: VUDNHODBDSGSTB-UHFFFAOYSA-M
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Patent
US04613609

Procedure details

To a suspension of 25 g (0.15 mole) 2,3-dichloroaniline in 16 ml H2O, add 39 ml (0.46 mole) concentrated HCl. Stir the mixture at room temperature for about five minutes. Cool the mixture to -5° to 0° C. and add dropwise a solution of 11 g (0.16 mole) NaNO2 in 30 ml H2O. Stir the resulting solution at -5° to 0° C. for about 30 minutes, then filter the solution into an ice-cooled filter flask. Keep the filtrate containing the diazonium salt at about 0° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl.[N:11]([O-])=O.[Na+]>O>[Cl-:1].[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[N+:4]#[N:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for about five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to -5° to 0° C.
STIRRING
Type
STIRRING
Details
Stir the resulting solution at -5° to 0° C. for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter the solution into an ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filter flask
ADDITION
Type
ADDITION
Details
containing the diazonium salt at about 0° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
[Cl-].ClC1=C(C=CC=C1Cl)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.